2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide -

2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-3710621
CAS Number:
Molecular Formula: C15H18F3NO
Molecular Weight: 285.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(Trifluoromethyl)phenyl)acetamide

    3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

    • Compound Description: This compound is notable for its exhibition of concomitant dimorphism, existing in two distinct crystalline forms simultaneously. [] Both forms have multiple molecules in their asymmetric unit, a feature not commonly observed. [] This compound highlights the impact of even small structural changes on physical properties like polymorphism.
    • Relevance: Sharing the N-[2-(trifluoromethyl)phenyl]acetamide core with the target compound, this molecule replaces the acetamide portion with a benzamide group. [] This substitution, while seemingly minor, leads to significant differences in crystal packing and the interesting phenomenon of concomitant dimorphism, underlining the importance of detailed structural analysis in drug development.

    3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide

    • Compound Description: These three compounds, halogen-substituted analogs of 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, offer insights into the effects of halogen substitutions on molecular conformation. [] The 3-fluoro derivative crystallizes with two distinct molecules in the asymmetric unit, differing in the dihedral angle between the benzene rings. [] In contrast, the bromo and iodo analogs show a smaller dihedral angle and only one molecule in the asymmetric unit. []
    • Relevance: These compounds highlight the impact of halogen size on the conformation of molecules containing the N-[2-(trifluoromethyl)phenyl]acetamide core structure, which is also present in 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide. [] This suggests that halogen substitutions on the aromatic ring could be used to modulate the conformation and potentially the activity of related compounds.

    N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea

    • Compound Description: This compound features a thiourea group instead of the acetamide found in the main compound and provides insights into hydrogen bonding patterns. [] Crystallographic analysis revealed the formation of both intramolecular and intermolecular hydrogen bonds involving the thiourea N—H groups. []
    • Relevance: While structurally distinct from 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide in its functional groups, this compound shares the crucial 2-(trifluoromethyl)phenyl moiety. [] Studying its hydrogen bonding propensities can inform on potential interactions of the parent compound in biological systems.

    6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31)

    • Compound Description: Identified through chemical screening and optimization, this compound acts as an inhibitor of the transient receptor potential ion channel TRPA1. [] It specifically inhibits the chemical activation of TRPA1 without affecting its response to cold temperatures. [] This selectivity makes it a valuable tool for studying TRPA1 and its role in pain sensation.
    • Relevance: This compound highlights the biological relevance of the 2-(trifluoromethyl)phenyl group, also present in 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide. [] Even though the core structures differ, the shared moiety suggests potential for exploring the target compound's interaction with TRPA1 or similar biological targets.

    N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

    • Compound Description: This compound, part of a series of 1,3,4-thiadiazole derivatives, showed promising anticancer activity in vitro against the MDA breast cancer cell line. [] Its potency exceeded that of the reference drug imatinib. []
    • Relevance: While the core structure differs, this compound shares the 2-(trifluoromethyl)phenyl)acetamide moiety with 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide. [] The presence of this shared moiety in a compound with anticancer activity suggests the potential for exploring similar activities in the target compound, particularly given the frequent use of N-phenyl acetamide derivatives in medicinal chemistry. [, ]

    2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

    • Compound Description: Developed through a hybrid design approach, this molecule is a potent inhibitor of c-KIT kinase, including various drug-resistant mutants. [] It shows promising in vivo antitumor activity against gastrointestinal stromal tumors and displays a favorable pharmacokinetic profile. []
    • Relevance: Although structurally distinct in its core from 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide, this compound incorporates the 2-(trifluoromethyl)phenyl)acetamide moiety. [] Its success as a kinase inhibitor highlights the potential of this structural motif in medicinal chemistry, suggesting avenues for investigating the target compound's interaction with kinases.

    N-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340)

    • Compound Description: This molecule acts as a selective inhibitor of serine/arginine-rich protein kinases (SRPKs), crucial regulators of pre-mRNA splicing. [] It demonstrates significant cytotoxic activity against leukemia cell lines and triggers apoptosis. []
    • Relevance: While the core structures differ, both SRPIN340 and 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide share the 2-(trifluoromethyl)phenyl ring system. [] This commonality highlights the potential of this moiety in interacting with diverse biological targets and suggests further investigation of the target compound's activity against SRPKs or related enzymes.

    5-[(Prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole

    • Compound Description: This compound features a tetrazole ring and a 2-(trifluoromethyl)phenyl group. [] The crystal structure reveals weak hydrogen bonding and aromatic interactions contributing to its packing. []
    • Relevance: Despite having a different core structure than 2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide, this compound shares the important 2-(trifluoromethyl)phenyl moiety. [] This suggests that exploring the target compound's potential for similar weak interactions, which are crucial for drug-target binding, could be worthwhile.

    N-(2-{3-[3,5-Bis(trifluoromethyl)phenyl]ureido}ethyl)-glycyrrhetinamide (6b)

    • Compound Description: Derived from 18-β-Glycyrrhetinic acid, this compound exhibits potent anticancer activity with single-digit micromolar IC50 values across a panel of cancer cell lines. [] Its mechanism of action involves inhibiting multiple kinases and the proteasome. []

    Properties

    Product Name

    2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide

    IUPAC Name

    2-cyclohexyl-N-[2-(trifluoromethyl)phenyl]acetamide

    Molecular Formula

    C15H18F3NO

    Molecular Weight

    285.30 g/mol

    InChI

    InChI=1S/C15H18F3NO/c16-15(17,18)12-8-4-5-9-13(12)19-14(20)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,20)

    InChI Key

    ZDMOBOLKJVKFHQ-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.